molecular formula C9H4BrClOS B1268542 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde CAS No. 680212-97-9

2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde

Cat. No. B1268542
M. Wt: 275.55 g/mol
InChI Key: IQQNHUYKNRMBTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-chloro- and 5-bromo-benzo[b]thiophen-3-carbaldehydes can be achieved from corresponding 3-bromomethyl compounds using the Sommelet reaction (yielding 65%) or the Krohnke reaction (yielding 30%). These methods highlight the reactivity and transformation potential of the bromomethyl precursor into valuable halogenated aldehydes (Shanta & Scrowston, 1967).

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde is characterized by the presence of a thiophene ring, contributing to its electronic properties, and the halogen atoms, which add to its reactivity. The aldehyde group facilitates further chemical modifications, making it a pivotal intermediate in various synthetic routes.

Chemical Reactions and Properties

This compound undergoes typical aromatic aldehyde reactions, including the Doebner reaction with malonic acid, leading to the formation of condensation products. Its structure allows for Friedel-Crafts acetylation, resulting in 3-acetyl derivatives, which can further participate in Mannich reactions to yield keto-amine compounds (Shanta & Scrowston, 1967).

Scientific Research Applications

Applications in Organic Electronics

Liquid Crystalline Semiconducting Molecules :2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde derivatives have been employed in the synthesis of benzothieno[3,2-b]benzothiophene (BTBT)-based soluble semiconducting molecules. These molecules exhibit liquid crystalline properties and are used in organic thin-film transistors (OTFTs). After annealing at specific temperatures, the TFT device performance improved significantly, indicating their potential in electronic applications (Jung et al., 2010).

Applications in Material Chemistry

Synthesis of Antimicrobial Compounds :3-Chloro-1-benzothiophene derivatives synthesized from 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde and related compounds have shown potential in antimicrobial applications. These compounds, when synthesized and tested, displayed significant antibacterial activity, suggesting their use in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Applications in Synthetic Chemistry

Regioselective Synthesis :The compound has been used in regioselective synthesis protocols, indicating its utility in preparing complex organic molecules with high precision. This involves chemo- and regioselective reactions, demonstrating the compound's role in sophisticated organic synthesis processes (Bar, 2021).

Applications in Biochemistry

Studies on Biological Activity :Though not directly involving 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde, studies on related thiophene derivatives have assessed their biological activity, particularly their antimicrobial effects. This points to the potential of thiophene compounds in biological research and their possible therapeutic applications (Morley & Matthews, 2006).

properties

IUPAC Name

2-bromo-5-chloro-1-benzothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClOS/c10-9-7(4-12)6-3-5(11)1-2-8(6)13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQNHUYKNRMBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(S2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347617
Record name 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde

CAS RN

680212-97-9
Record name 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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